2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H5BrClNO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, cyano, and methoxy groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3-cyano-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and cyano groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents and halogenating agents can be used under controlled conditions to introduce additional functional groups onto the benzene ring.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate ester bonds. The presence of the bromine and cyano groups on the benzene ring also influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-cyano-3-methoxybenzenesulfonyl chloride: Similar in structure but with different positions of the cyano and methoxy groups.
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group.
2-Bromo-3-cyano-5-hydroxybenzenesulfonyl chloride: Contains a hydroxy group instead of a methoxy group.
Uniqueness
2-Bromo-3-cyano-5-methoxybenzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and stability characteristics. The presence of the methoxy group enhances its solubility in organic solvents, while the cyano group provides additional sites for chemical modification. These properties make it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-3-cyano-5-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-6-2-5(4-11)8(9)7(3-6)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRREZADCDDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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